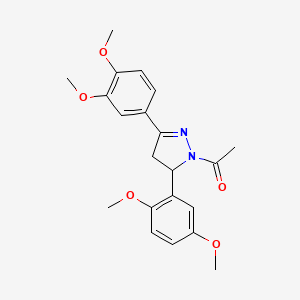

1-(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-(2,5-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes multiple methoxy groups and a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Attachment of Dimethoxyphenyl Groups:

Final Assembly: The final step involves the coupling of the pyrazole ring with the ethanone moiety, which can be done using various coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-(2,5-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo several types of chemical reactions:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Biological Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been evaluated for their ability to inhibit cancer cell proliferation. In particular, pyrazolines have shown effectiveness against breast cancer by targeting specific pathways such as STAT3 signaling .

Mechanism of Action

The anticancer mechanism often involves the inhibition of key enzymes or pathways that promote tumor growth. For example, studies have shown that pyrazole derivatives can act as inhibitors of certain kinases involved in cancer progression. The structure of this compound allows for interactions with these targets due to its specific functional groups .

Synthetic Applications

Synthesis of Novel Derivatives

The compound serves as a precursor in the synthesis of various pyrazoline derivatives. These derivatives can be modified to enhance their biological activity or to impart new properties. For instance, the introduction of different substituents on the pyrazole ring can lead to compounds with improved selectivity and potency against specific targets .

Case Studies

- Synthesis of Thiazole-Pyrazoline Derivatives

- Biological Evaluation

Mécanisme D'action

The mechanism of action of 1-(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that the compound can influence.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3,4-Dimethoxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone: Similar structure but lacks the pyrazole ring.

1-(2,5-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propane: Similar aromatic substitution pattern but different core structure.

Uniqueness

1-(5-(2,5-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to its combination of a pyrazole ring with multiple methoxy-substituted phenyl groups, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of interest due to its potential biological activities. The structure features a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on existing research findings.

- Molecular Formula : C18H18N2O4

- Molecular Weight : 342.34 g/mol

- CAS Number : Not available in the current literature.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. A study evaluating various 1H-pyrazole derivatives indicated that compounds with similar structural features to this compound demonstrated antiproliferative effects against several cancer cell lines. For instance:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- SH-SY5Y (neuroblastoma)

- A549 (lung cancer)

The results indicated that the tested compounds could inhibit cell growth by approximately 50% at concentrations around 100 µM, suggesting a potent anticancer effect comparable to standard chemotherapeutics such as vincristine .

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| MDA-MB-231 | 40 | 60 |

| SH-SY5Y | 50 | 50 |

| A549 | 45 | 55 |

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have been studied for their antimicrobial effects. The compound's structure may enhance its interaction with microbial targets. For example, derivatives similar to this compound have shown activity against various bacterial strains and fungi.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The mechanism of action for pyrazole derivatives often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation and inflammation. For instance:

- Inhibition of Kinases : Many pyrazole compounds act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.

- DNA Interaction : Some studies suggest that these compounds can intercalate DNA or induce DNA damage in cancer cells, leading to apoptosis.

Case Studies

One notable study synthesized a series of pyrazole-based compounds and evaluated their biological activities. Among them, the compound with a similar structure to this compound showed promising results in vitro against SH-SY5Y neuroblastoma cells .

Propriétés

IUPAC Name |

1-[3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-13(24)23-18(16-11-15(25-2)7-9-19(16)26-3)12-17(22-23)14-6-8-20(27-4)21(10-14)28-5/h6-11,18H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKFCWUKBQGHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.